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4H-thieno[3,2-b]pyrrole-5-carbohydrazide

Cat. No.: B1298028
CAS No.: 119448-43-0
M. Wt: 181.22 g/mol
InChI Key: LZERMXJDKQVOLZ-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-b]pyrrole-5-carbohydrazide (CAS 119448-43-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Its carbohydrazide functional group is a key reactive site for further chemical transformations. Research has demonstrated its utility in the synthesis of mixed bis-acylhydrazines via acylation with various acid chlorides, as well as in condensation reactions with aromatic and heteroaromatic aldehydes to form N′-arylmethylidene and N′-hetarylmethylidene hydrazides . The thieno[3,2-b]pyrrole scaffold is a privileged structure in drug design. Derivatives based on this core structure have shown a range of promising biological activities, highlighting the potential of this carbohydrazide as a precursor. These activities include antitubercular properties, as some related compounds have been selected for testing against tuberculosis . Furthermore, other chemotypes incorporating the thieno[3,2-b]pyrrole moiety have been identified as potent inhibitors of alphaviruses like Chikungunya and as second-generation chemotypes for activating the cancer metabolism target PKM2 . More recently, thieno[3,2-b]pyrrole-5-carboxamide derivatives have been discovered to exhibit potent and selective anti-Giardia activity, with one compound demonstrating cytocidal IC50 values ≤ 10 nM against multiple strains of the parasite, including metronidazole-resistant forms . This underscores the ongoing relevance of this chemical series in developing new anti-infective agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers: • CAS Number: 119448-43-0 • Molecular Formula: C7H7N3OS • Molecular Weight: 181.22 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3OS B1298028 4H-thieno[3,2-b]pyrrole-5-carbohydrazide CAS No. 119448-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERMXJDKQVOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354387
Record name 4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119448-43-0
Record name 4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4h Thieno 3,2 B Pyrrole 5 Carbohydrazide and Derivatives

Synthetic Pathways to the 4H-thieno[3,2-b]pyrrole Core

The construction of the fused 4H-thieno[3,2-b]pyrrole ring system is a critical phase in the synthesis. Various methodologies have been developed, often starting from commercially available thiophene (B33073) derivatives. These pathways involve key cyclization strategies to form the pyrrole (B145914) ring fused to the thiophene ring.

Starting Materials and Precursors

A common and effective route to the 4H-thieno[3,2-b]pyrrole core begins with readily available thiophene-2-carbaldehydes. nih.gov These aldehydes serve as the foundational electrophilic component. Another crucial reagent in this pathway is ethyl 2-azidoacetate, which provides the nitrogen atom and the atoms necessary for the formation of the pyrrole ring. nih.gov

The initial step involves the reaction between a thiophene-2-carbaldehyde (B41791) and ethyl 2-azidoacetate. nih.gov This reaction is typically carried out in the presence of a base, such as sodium ethoxide, at low temperatures (e.g., 0 °C). nih.gov The product of this condensation is the corresponding ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediate. nih.gov

Table 1: Key Starting Materials and Precursors

Compound NameRole in Synthesis
Thiophene-2-carbaldehydesStarting material, provides the thiophene ring
Ethyl 2-azidoacetateReagent, provides atoms for the pyrrole ring formation

Ring Formation and Cyclization Strategies

The central transformation in the synthesis of the 4H-thieno[3,2-b]pyrrole core is the ring-closure reaction. The ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediates, formed from the initial condensation, are subjected to thermal cyclization. nih.gov This is typically achieved by refluxing the intermediate in a high-boiling solvent, such as o-xylene. nih.gov This step leads to the formation of the fused bicyclic thienopyrrole system in good yields. nih.gov

Alternative strategies for the synthesis of related fused pyrrole systems include the Cadogan reaction, which involves the reductive ring-closure of nitro-substituted precursors. researchgate.net

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. nih.gov In the context of 4H-thieno[3,2-b]pyrroles, this reaction can be employed to functionalize the core structure. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govcore.ac.uk

For the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate system, the Vilsmeier-Haack reaction has been shown to be an effective method for introducing an aldehyde group, which can then be used for further derivatization. nih.gov Depending on the existing substituents on the thienylpyrrole core, formylation can occur at different positions on the pyrrole or thiophene ring. core.ac.ukrsc.org

While not specifically detailed for 4H-thieno[3,2-b]pyrrole-5-carbohydrazide in the reviewed literature, zinc(II)-catalyzed cyclocondensation represents a modern and efficient approach for the construction of fused pyrrole systems. This methodology has been successfully applied to the synthesis of indoles, benzothieno[3,2-b]pyrroles, and other related structures. The reaction typically involves the cyclocondensation of α-hydroxy oxime ethers, offering advantages such as high yields, the use of an environmentally benign and low-cost catalyst, and less hazardous reaction conditions.

Introduction of the Carboxylate Group at the 5-position

The synthetic pathway commencing with thiophene-2-carbaldehydes and ethyl 2-azidoacetate conveniently incorporates the ethyl carboxylate group at the 5-position of the 4H-thieno[3,2-b]pyrrole core as a direct result of the cyclization process. nih.gov The resulting product, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is a key intermediate that serves as the immediate precursor for the formation of the carbohydrazide (B1668358) functionality. nih.govresearchgate.net

Formation of the Carbohydrazide Functionality

The final step in the synthesis of this compound involves the conversion of the ester group at the 5-position into a carbohydrazide. This is a common and generally high-yielding transformation in organic synthesis.

The most direct method for this conversion is the reaction of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.gov Upon completion of the reaction and cooling, the desired this compound often precipitates from the reaction mixture and can be isolated by filtration.

An alternative approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid. The carboxylic acid is then activated, for example, by converting it into an imidazolide, which is subsequently reacted with hydrazine hydrate to yield the target carbohydrazide. bohrium.com This two-step process can be advantageous in certain situations, particularly when dealing with substrates that may be sensitive to the conditions of direct hydrazinolysis.

Table 2: Summary of a Typical Synthesis of 4-Substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides

StepReactantsReagents and ConditionsProduct
14-Substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acidsImidazole derivative4-Substituted 4H-thieno[3,2-b]pyrrole-5-carbonyl imidazolides
24-Substituted 4H-thieno[3,2-b]pyrrole-5-carbonyl imidazolidesHydrazine hydrate4-Substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides bohrium.com

Reactions with Hydrazine Hydrate

The most direct method for the synthesis of this compound involves the reaction of a corresponding ester or an activated carboxylic acid derivative with hydrazine hydrate. A prominent strategy involves first activating the carboxy group of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids. bohrium.com This activation is achieved by converting the carboxylic acids into their corresponding imidazolides. bohrium.com These activated intermediates are then treated with hydrazine hydrate to yield the desired 4H-thieno[3,2-b]pyrrole-5-carbohydrazides. bohrium.com This two-step process is efficient for producing hydrazide analogs of thienopyrrolecarboxylate derivatives, which are precursors for further chemical exploration. bohrium.com For instance, starting from 4-benzylthieno[3,2-b]pyrrole-5-carboxylic acid hydrazide, new 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives have been successfully synthesized. researchgate.net

Transformation of Carboxylate Group to Reactive Functionalities

The transformation of the carboxylate group at the 5-position of the thieno[3,2-b]pyrrole scaffold into more reactive functionalities is a key step that enables the synthesis of carbohydrazides and other derivatives. nih.govacs.org This approach enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by reagents like hydrazine.

One effective method is the conversion of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids into imidazolides. bohrium.com This is accomplished by reacting the carboxylic acid with a coupling agent like N,N'-Carbonyldiimidazole. The resulting N-acylimidazolides are highly reactive intermediates that readily undergo reaction with hydrazine hydrate to form the target carbohydrazides. bohrium.com

Another strategy involves converting the carboxylic acid to its corresponding acyl chloride. bohrium.com For example, 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride was reacted with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate to produce a mixed bis-acylhydrazine, demonstrating the utility of acyl chlorides as reactive intermediates in this system. bohrium.com These transformations are fundamental in building diverse molecular structures based on the 4H-thieno[3,2-b]pyrrole core. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the systematic modification of the core structure to explore structure-activity relationships. Strategies focus on substitutions at the pyrrole nitrogen and the thiophene ring, often employing combinatorial approaches to generate libraries of compounds. nih.gov

N-Alkylation and N-Substitution Strategies

A primary strategy for creating diversity in this class of compounds is through N-alkylation or N-substitution at the 4-position of the thieno[3,2-b]pyrrole ring system. This is typically performed on the precursor, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, before the formation of the hydrazide. bohrium.comresearchgate.net The reaction involves treating the starting ester with a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF) to deprotonate the pyrrole nitrogen. bohrium.comresearchgate.net The resulting anion is then quenched with various alkylating agents to introduce different substituents. bohrium.com

Commonly used alkylating agents include:

Methyl iodide

Allyl bromide

Propargyl bromide

Benzyl (B1604629) bromide

This method provides a straightforward route to a range of N-substituted derivatives, which can then be converted to their corresponding carbohydrazides. bohrium.comresearchgate.net The resulting N-substituted hydrazides serve as building blocks for further derivatization, such as acylation with various acyl chlorides like chloroacetyl chloride and dichloroacetyl chloride to form mixed bis-acylhydrazines. bohrium.com

Table 1: Examples of N-Alkylation of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. bohrium.comresearchgate.net
Alkylating AgentBase/SolventResulting N-Substituent
Methyl iodideNaH / THFMethyl
Allyl bromideNaH / THFAllyl
Propargyl bromideNaH / THFPropargyl
Benzyl bromideNaH / THFBenzyl

Derivatization at the Thiophene Moiety

While derivatization at the pyrrole nitrogen and the carboxylate group is common, modification of the thiophene moiety of the 4H-thieno[3,2-b]pyrrole core is also a viable strategy for generating structural diversity. Synthetic routes have been developed that allow for the introduction of substituents at position 6 of the thienopyrrole scaffold. researchgate.net These methods often involve building the substituted heterocyclic core from appropriately functionalized precursors rather than direct substitution on a pre-formed thieno[3,2-b]pyrrole ring. This modular approach allows for the incorporation of various functionalities onto the thiophene portion of the molecule during its construction. researchgate.net

Combinatorial Synthesis Approaches

Combinatorial and parallel synthesis techniques are powerful tools for rapidly generating large libraries of related compounds for screening purposes. The 4H-thieno[3,2-b]pyrrole scaffold is well-suited for these approaches. nih.govacs.org By combining the synthetic methodologies described above, diverse combinatorial libraries can be efficiently assembled. nih.gov

The general workflow for the combinatorial synthesis of 4H-thieno[3,2-b]pyrrole derivatives involves a series of key steps performed in parallel:

N-Alkylation: A set of initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates are reacted with a variety of alkylating agents to create a matrix of N-substituted intermediates. nih.govacs.org

Functional Group Transformation: The carboxylate group of these intermediates is converted into a more reactive functionality, such as an acyl chloride or imidazolide. nih.gov

Derivatization: These activated intermediates are then reacted with a library of nucleophiles (e.g., various hydrazines, amines) to form a final library of amides, hydrazides, or other derivatives. nih.govbohrium.com

Structure Activity Relationship Sar Studies of 4h Thieno 3,2 B Pyrrole 5 Carbohydrazide Analogues

Influence of Substituents on Biological Efficacy

The biological efficacy of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide derivatives is profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in activity, selectivity, and metabolic stability.

Alkylation of the pyrrole (B145914) nitrogen (N-4 position) has been a common strategy to explore the SAR of thieno[3,2-b]pyrrole derivatives. The introduction of various alkyl and benzyl (B1604629) groups at this position has been shown to modulate the biological activity of these compounds. For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with reagents like methyl iodide, and allyl, propargyl, and benzyl bromides yields the corresponding N-substituted derivatives, which serve as key intermediates for further functionalization. researchgate.netresearchgate.net

While N-substitution can be crucial for enhancing potency, it can also introduce metabolic liabilities. The electron-rich nature of the 4H-thieno[3,2-b]pyrrole scaffold can make it susceptible to metabolism. researchgate.net Optimization studies on thieno[3,2-b]pyrrole derivatives as antiviral agents for Chikungunya virus (CHIKV) revealed that some active compounds suffered from short half-lives in human liver microsomes (HLMs). researchgate.net This prompted further modifications to block potential sites of metabolism, leading to analogues with significantly improved metabolic stability and favorable in vivo pharmacokinetic properties. researchgate.net Bioisosteric replacement of the 4H-thieno[3,2-b]pyrrole core with an indole (B1671886) scaffold has also been explored as a strategy to enhance metabolic stability in the development of inhibitors for neurotropic alphaviruses. researchgate.net

Table 1: Impact of N-Substitution on Metabolic Stability of Thieno[3,2-b]pyrrole Derivatives

Compound ID N-4 Substituent Core Scaffold Metabolic Half-life (T1/2) in HLMs
1b 4-methoxybenzyl Thieno[3,2-b]pyrrole 2.91 min
20 Modified benzyl Thieno[3,2-b]pyrrole Increased (up to 17-fold)
23c 4-methoxybenzyl Pyrrolo[2,3-d]thiazole (bioisostere) Increased (up to 17-fold)

Data derived from a study on Chikungunya virus inhibitors. researchgate.net

Substituents on both the thiophene (B33073) and pyrrole rings play a pivotal role in defining the biological activity of these compounds. For example, in a series of thieno[3,2-b]pyrrole 5-carboxamides investigated as potential anti-Giardia agents, a methyl group at the 2-position of the thiophene ring was found to be a key feature of the most potent compounds. nih.govsemanticscholar.org

Furthermore, nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate can occur at both the 2-position of the thiophene ring and the 6-position of the pyrrole ring, highlighting the reactivity of these positions and their potential for introducing further diversity. nih.gov The introduction of a bromo substituent at the C2 position of the thiophene ring has been shown to be important for enhancing antiviral activity against CHIKV. researchgate.net

The hydrazide side chain at the 5-position of the 4H-thieno[3,2-b]pyrrole core is a critical pharmacophoric element and has been a primary site for structural modifications. The synthesis of hydrazide analogs from the corresponding carboxylic acids is a key step in creating new derivatives. bohrium.com These hydrazides can be further acylated with various acyl chlorides to produce a diverse library of compounds. bohrium.com

For instance, acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride results in the formation of mixed bis-acylhydrazines. bohrium.com In a study aimed at discovering new antituberculostatic agents, several this compound derivatives were synthesized and tested for their activity. One of the acylated hydrazide derivatives showed moderate antitubercular activity. bohrium.com This indicates that the nature of the acyl group on the hydrazide moiety significantly influences the biological activity.

Pharmacophore Models and Molecular Recognition

Pharmacophore modeling and molecular docking studies have been instrumental in understanding the molecular recognition patterns of this compound analogues and in guiding the design of more potent inhibitors. These computational approaches help to identify the key structural features responsible for binding to specific biological targets.

In the context of developing inhibitors for Lysine Specific Demethylase 1 (LSD1), a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives were investigated. nih.govpreprints.org Molecular docking studies revealed the binding modes of these inhibitors within the active site of LSD1. nih.govpreprints.org These studies, coupled with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, provided insights into the structural requirements for potent inhibition. nih.govpreprints.org The contour maps generated from these models offered theoretical guidance for designing new inhibitors with improved activity. nih.gov It was found that introducing a substituted chiral pyrrolidine (B122466) group at a specific position of the parent scaffold led to a significant enhancement in inhibitory activity. nih.gov

Lead Optimization Strategies and Structural Simplification in Thienopyrrole Derivatives

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a lead compound to generate a clinical candidate. For thienopyrrole derivatives, lead optimization strategies have focused on improving potency, selectivity, and pharmacokinetic properties such as metabolic stability.

A notable example is the optimization of thieno[3,2-b]pyrrole derivatives as inhibitors of the Chikungunya virus. researchgate.net An initial lead compound, while active, exhibited poor metabolic stability. researchgate.net The optimization strategy involved identifying and modifying potential metabolically labile sites on the molecule. This led to the discovery of new analogues with significantly increased metabolic half-lives and good in vivo pharmacokinetic profiles. researchgate.net

Structural simplification is another strategy employed in lead optimization, where the complexity of a lead molecule is reduced to improve its synthetic accessibility and physicochemical properties while retaining or improving its biological activity. In the broader context of thienopyrrole derivatives, scaffold hopping has been utilized as a form of structural modification. This involves replacing the core thieno[3,2-b]pyrrole scaffold with other heterocyclic systems, such as pyrrolo[2,3-d]thiazole, to address issues like metabolic instability. researchgate.net

Table 2: Lead Optimization of a Thieno[3,2-b]pyrrole Antiviral Agent

Compound Key Structural Features Antiviral Activity (EC50) Metabolic Stability (T1/2 in HLMs)
Lead Compound (1b) Thieno[3,2-b]pyrrole core, 4-methoxybenzyl at N-4 Good Poor (2.91 min)
Optimized Compound (20) Thieno[3,2-b]pyrrole core with modifications Potent Significantly Improved

Data derived from a study on Chikungunya virus inhibitors. researchgate.net

Computational and Biophysical Studies

Molecular Docking and Binding Mode Analysis

Molecular docking simulations have been extensively used to elucidate the binding modes of 4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives, particularly as inhibitors of Lysine-specific demethylase 1 (LSD1), a key target in cancer therapy. nih.govnih.gov These studies simulate the interaction between the ligand (the thienopyrrole derivative) and the protein's active site, predicting the most likely binding pose and the key molecular interactions that stabilize the complex. nih.gov

Target ProteinKey Interacting ResiduesPrimary Interaction TypesReference
Lysine-specific demethylase 1 (LSD1/KDM1A)Asn535Hydrogen Bonding, van der Waals nih.govpreprints.org

In Silico Prediction of Activity and Selectivity

Building upon molecular docking results, in silico models are employed to predict the biological activity and selectivity of novel, un-synthesized compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully applied to series of thieno[3,2-b]pyrrole-5-carboxamide derivatives. nih.govnih.gov These models establish a mathematical correlation between the three-dimensional properties of the molecules and their inhibitory potency. nih.gov

By aligning the docked poses of a series of known inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps. nih.gov These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for lead optimization. nih.govnih.gov Based on these predictive models, new derivatives of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide have been designed in silico with potentially high activity. nih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these designed compounds, helping to assess their drug-likeness early in the discovery process. nih.govpreprints.org

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of the 4H-thieno[3,2-b]pyrrole scaffold. nih.govmdpi.com These theoretical studies provide insights into the molecule's electronic structure, chemical reactivity, and charge distribution. mdpi.com Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap is a critical parameter that helps to characterize the charge transfer properties within the molecule. mdpi.com A smaller energy gap generally corresponds to higher reactivity and can influence the molecule's ability to participate in charge-transfer interactions with a biological target. nih.gov These calculations are essential for understanding the fundamental electronic nature of the thienopyrrole core, which underpins its ability to engage in specific binding interactions and informs the design of derivatives with tailored electronic characteristics for enhanced biological activity. nih.govmdpi.com

X-ray Crystallography of Ligand-Target Complexes

X-ray crystallography provides the most definitive and high-resolution structural evidence of how a ligand binds to its target protein. nih.gov For the 4H-thieno[3,2-b]pyrrole class of compounds, X-ray crystal structures have been successfully obtained for several derivatives in complex with their enzymatic target, LSD1. preprints.orgresearchgate.net These experimentally determined structures offer an unambiguous view of the ligand's binding orientation and its precise interactions with the amino acid residues in the active site. researchgate.net

The crystallographic data serve to validate the predictions made by molecular docking and other computational models. nih.gov The availability of these complex structures, deposited in the Protein Data Bank (PDB), has been crucial for confirming the binding mode and understanding the structure-activity relationships within this chemical series. preprints.org This structural information is invaluable for subsequent rounds of structure-based drug design, enabling the rational modification of the scaffold to achieve higher potency and selectivity. researchgate.net

PDB CodeTarget ProteinLigand DescriptionReference
5LGTLSD1/KDM1AThieno[3,2-b]pyrrole-5-carboxamide derivative preprints.org
5LGNLSD1/KDM1AThieno[3,2-b]pyrrole-5-carboxamide derivative preprints.org
5LGULSD1/KDM1AThieno[3,2-b]pyrrole-5-carboxamide derivative preprints.org
5LHHLSD1/KDM1AThieno[3,2-b]pyrrole-5-carboxamide derivative preprints.org
5LHILSD1/KDM1AThieno[3,2-b]pyrrole-5-carboxamide derivative preprints.org

Future Directions and Therapeutic Implications

Development of Novel 4H-thieno[3,2-b]pyrrole-5-carbohydrazide Analogs for Specific Therapeutic Targets

The versatility of the thieno[3,2-b]pyrrole scaffold allows for extensive chemical modification, leading to the development of analogs with high specificity for various biological targets. researchgate.net Research has primarily focused on creating derivatives to address needs in oncology and inflammatory diseases.

In the realm of cancer therapy, thieno[3,2-b]pyrrole derivatives have been identified as promising lead compounds. researchgate.net One key area of investigation is the inhibition of Lysine Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers. researchgate.netresearchgate.net Thieno[3,2-b]pyrrole-5-carboxamide derivatives, closely related to the carbohydrazide (B1668358), have been the subject of studies to understand their binding interactions with LSD1. researchgate.net Another significant target is the M2 isoform of Pyruvate (B1213749) Kinase (PKM2), which is crucial for the altered metabolic state of cancer cells. nih.gov Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been developed as activators of PKM2, a strategy aimed at restoring normal cellular metabolism and thereby reducing cancer cell proliferation. nih.gov Furthermore, some thiophene (B33073) derivatives based on this scaffold have shown potential as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell signaling pathways. researchgate.net

Beyond oncology, the thienopyrrole scaffold is being leveraged for the treatment of autoimmune and inflammatory conditions. researchgate.netnih.govnih.gov Novel thienopyrrole compounds have been developed as potent antagonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.govbioworld.com Aberrant activation of these receptors is linked to the progression of autoimmune diseases like systemic and cutaneous lupus erythematosus. nih.gov By inhibiting TLR7 and TLR8, these compounds can reduce the production of inflammatory cytokines and autoantibodies that drive these conditions. nih.govbioworld.com Additionally, some this compound derivatives have been synthesized and evaluated for antitubercular activity, with some showing moderate efficacy. bohrium.comnih.gov

The table below summarizes key therapeutic targets and the corresponding thienopyrrole-based analogs being investigated.

Therapeutic TargetDerivative ClassDisease AreaResearch Finding
Lysine Specific Demethylase 1 (LSD1)Thieno[3,2-b]pyrrole-5-carboxamidesCancerServes as a scaffold for developing potent inhibitors against an enzyme overexpressed in many cancers. researchgate.net
Pyruvate Kinase M2 (PKM2)Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesCancerAnalogs act as activators of PKM2, aiming to normalize cancer cell metabolism and inhibit proliferation. nih.gov
TLR7 and TLR8Thienopyrrole compoundsAutoimmune DiseasesDeveloped as antagonists to treat conditions like lupus by inhibiting inflammatory pathways. nih.govbioworld.com
Mycobacterium tuberculosis4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazidesInfectious DiseaseSynthesized and tested as potential new antituberculostatic agents, with some compounds showing moderate activity. bohrium.com

Clinical Translation Potential and Challenges

While the preclinical development of this compound and its analogs shows significant promise, their journey to clinical application is fraught with challenges common to the broader process of drug development. nih.govcas.org The successful translation from a laboratory finding to a patient-ready therapy requires navigating a complex and lengthy pipeline. nih.gov

One of the primary hurdles is patient heterogeneity. nih.gov Diseases like cancer and autoimmune disorders are highly variable among individuals, which can affect how a patient responds to a specific therapy. nih.govmdpi.com For thienopyrrole-based drugs to be effective, it may be necessary to identify specific patient populations who are most likely to benefit, a process that relies on the development of reliable biomarkers. nih.gov The lack of validated biomarkers to predict disease progression or therapeutic response complicates the design of clinical trials and can obscure the potential efficacy of a new drug candidate. nih.gov

Another significant challenge lies in the translation from preclinical models to human subjects. cas.org Animal models, while essential, often fail to fully replicate the complexity of human diseases and drug responses. nih.govcas.org A thienopyrrole analog that shows high efficacy and low toxicity in an animal model may not have the same profile in humans. cas.org For instance, an early thienopyrrole series developed as Hepatitis C virus (HCV) inhibitors showed submicromolar potency in cell-based assays but lacked oral bioavailability in rats, halting its progression. researchgate.net

Furthermore, the development of any new therapeutic agent is a high-cost, high-risk endeavor. nih.govcas.org Many promising drug candidates fail during clinical trials due to a lack of efficacy or unforeseen toxicity. mdpi.com For thienopyrrole derivatives, demonstrating a significant improvement over existing treatments will be crucial, particularly for diseases where anti-fibrotic or immunomodulatory drugs are already available. nih.gov This requires carefully designed clinical trials that can detect added benefits in relatively short timeframes. nih.gov

Exploration of Structure-Based Drug Design in Optimizing Thienopyrrole Scaffolds

To overcome some of the challenges in drug development and to enhance the potency and selectivity of lead compounds, researchers are increasingly turning to structure-based drug design and other computer-aided methods. researchgate.net The thieno[3,2-b]pyrrole scaffold is well-suited for such optimization. researchgate.netmdpi.com

Structure-based drug design relies on knowledge of the three-dimensional structure of the biological target, such as an enzyme or receptor. nih.gov By understanding the precise shape and properties of the target's active site, chemists can rationally design molecules that fit and bind with high affinity. nih.gov For instance, molecular docking studies have been used to evaluate the binding patterns of thieno[3,2-b]pyrrole derivatives within the active sites of targets like VEGFR-2 and LSD1. researchgate.net These computational simulations help predict how a molecule will interact with its target, guiding the synthesis of more effective analogs. researchgate.net

In the development of LSD1 inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives. researchgate.net These models provided valuable insights into the relationship between the chemical structure of the compounds and their biological activity, leading to the in-silico design of novel molecules with potentially higher potency. researchgate.net The binding modes of these newly designed compounds were further explored using molecular dynamics simulations to ensure the stability of the drug-target interaction. researchgate.net

This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. cas.org By combining detailed structural information with advanced computational techniques, the optimization of the thienopyrrole scaffold can be systematically pursued to create next-generation therapeutics with improved efficacy and specificity. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 4H-thieno[3,2-b]pyrrole-5-carbohydrazide?

The compound is typically synthesized via multi-step reactions involving hydrazide intermediates. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be alkylated using sodium hydride (NaH) in DMF at 60°C with a benzyl halide derivative, followed by hydrazinolysis to yield the carbohydrazide . Another route involves cyclocondensation of hydrazinecarbothioamides in basic media, as demonstrated in the synthesis of structurally similar triazole-thiol derivatives .

Q. How is the purity and structural integrity of this compound confirmed?

Characterization relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR for verifying substitution patterns and regioselectivity.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • Elemental analysis : To validate empirical formulas. For example, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (a precursor) is characterized by its molecular formula C₉H₉NO₂S and CAS 46193-76-4 .

Q. What solvents and conditions are optimal for functionalizing the carbohydrazide moiety?

Polar aprotic solvents like DMF or ethanol are preferred. Alkylation reactions often require NaH as a base at 60–80°C , while Mannich reactions (e.g., forming Mannich bases) utilize secondary amines and formaldehyde under reflux .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation, Mannich base formation) impact biological activity?

  • Alkylation : Introducing hydrophobic groups (e.g., 4-chlorobenzyl) enhances membrane permeability, critical for CNS-targeted compounds like D-amino acid oxidase inhibitors .
  • Mannich bases : Derivatives with tertiary amine side chains show improved solubility and bioavailability, as seen in analogs tested for antibacterial activity .
  • Sulfonamide hybrids : Incorporation into sulfanilamide scaffolds improves carbonic anhydrase inhibition, suggesting synergy between the thienopyrrole core and sulfonamide pharmacophores .

Q. What methodologies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 52% in cycloadditions vs. 75% in triazine syntheses) arise from reaction kinetics and steric effects. Strategies include:

  • Reaction monitoring : TLC or HPLC to optimize reaction time.
  • Catalyst screening : Transition metals or phase-transfer catalysts to accelerate sluggish steps .
  • Solvent optimization : Switching from DMF to THF or acetonitrile for better regioselectivity .

Q. How is this compound evaluated in neuropharmacological studies?

  • In vivo models : CD1 mice dosed with D-serine (30 mg/kg) and the compound are assessed for plasma levels via LC-MS/MS, with pharmacokinetic parameters (Cmax, T½) quantified .
  • Behavioral assays : Rodent models (e.g., forced swim test) evaluate antidepressant effects linked to D-amino acid oxidase inhibition .

Q. What computational tools predict the binding affinity of carbohydrazide derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with targets like carbonic anhydrase IX. Key residues (e.g., Zn²⁺-coordinating His94) are prioritized for mutagenesis studies .

Key Considerations for Researchers

  • Contradictions : Antibacterial activity varies significantly between Gram-positive and Gram-negative species; ensure strain-specific assays .
  • Functionalization : Steric hindrance at the pyrrole N-position may require tailored protecting groups (e.g., Boc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.